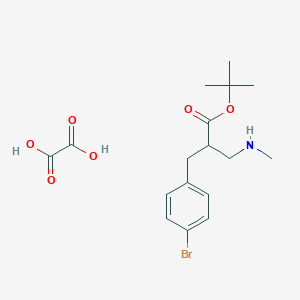
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate is a complex organic compound that features a tert-butyl group, a bromobenzyl group, and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the tert-butyl ester: This step involves the reaction of tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the bromobenzyl group: This can be achieved through a nucleophilic substitution reaction where a bromobenzyl halide reacts with a suitable nucleophile.
Addition of the methylamino group: This step involves the reaction of a methylamine derivative with the intermediate compound formed in the previous steps.
Formation of the oxalate salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
化学反応の分析
Types of Reactions
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic receptors, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl 2-(4-chlorobenzyl)-3-(methylamino)propanoate oxalate
- tert-Butyl 2-(4-fluorobenzyl)-3-(methylamino)propanoate oxalate
- tert-Butyl 2-(4-methylbenzyl)-3-(methylamino)propanoate oxalate
Uniqueness
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate is unique due to the presence of the bromine atom in the benzyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens or substituents.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C17H24BrNO6 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
tert-butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate;oxalic acid |
InChI |
InChI=1S/C15H22BrNO2.C2H2O4/c1-15(2,3)19-14(18)12(10-17-4)9-11-5-7-13(16)8-6-11;3-1(4)2(5)6/h5-8,12,17H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
InChIキー |
XMHYADFZBSSYHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)Br)CNC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


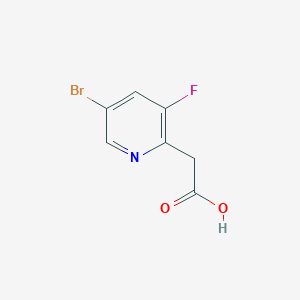
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
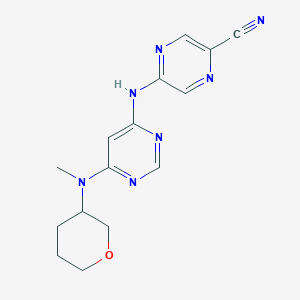
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)

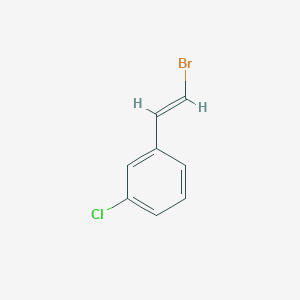
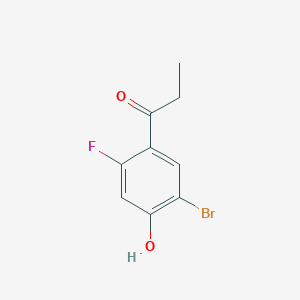


![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)

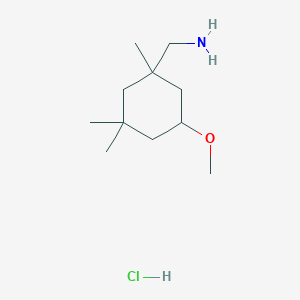
![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)
